3,4-Dibromohexane

Übersicht

Beschreibung

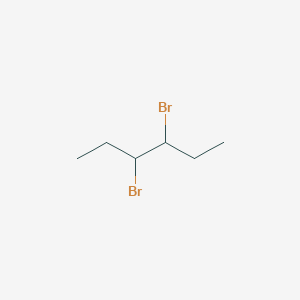

3,4-Dibromohexane (C₆H₁₂Br₂) is a vicinal dibromide with bromine atoms on the third and fourth carbons of a six-carbon chain. Its molecular structure allows for stereoisomerism, with two defined stereocenters in the (3R,4R) and (3R,4S) configurations (meso and DL forms) . The compound exhibits rotational flexibility around the C3–C4 bond, leading to distinct conformers that influence its physical properties and reactivity . It is commonly used in elimination reactions to synthesize alkenes and as a precursor in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3,4-Dibromohexane can be synthesized through the bromination of hexane. One common method involves the addition of bromine (Br2) to hexane in the presence of a catalyst or under UV light. The reaction typically proceeds via a free radical mechanism, where the bromine molecules are homolytically cleaved to form bromine radicals, which then react with the hexane to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For example, the combination of dimethyl sulfoxide (DMSO) and oxalyl bromide has been reported as a highly efficient brominating reagent for various alkenes, alkynes, and ketones . This method offers mild conditions, low cost, and short reaction times, providing dibromides in excellent yields.

Analyse Chemischer Reaktionen

Types of Reactions: 3,4-Dibromohexane undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-), leading to the formation of alcohols.

Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

Reduction Reactions: The compound can be reduced to hexane by using reducing agents like zinc and hydrochloric acid.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

Reduction: Zinc (Zn) and hydrochloric acid (HCl).

Major Products:

Substitution: Formation of 3,4-hexanediol.

Elimination: Formation of hex-3-ene.

Reduction: Formation of hexane.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1.1 Role as an Intermediate

3,4-Dibromohexane serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to undergo substitution reactions makes it valuable for creating various derivatives. For example, it can be transformed into 3,4-hexanediol through nucleophilic substitution reactions where bromine atoms are replaced by hydroxyl groups.

1.2 Synthetic Routes

The synthesis of this compound typically involves the bromination of hexane using bromine (Br2) under UV light or with the aid of a catalyst. This process proceeds via a free radical mechanism, leading to the formation of the dibromo compound.

Table 1: Common Reactions Involving this compound

| Reaction Type | Product | Description |

|---|---|---|

| Substitution | 3,4-Hexanediol | Replacement of Br with OH |

| Elimination | Hex-3-ene | Dehydrohalogenation leading to alkene formation |

| Reduction | Hexane | Reduction of dibromide to alkane |

Material Science

2.1 Polymer Preparation

In material science, this compound is utilized in the preparation of polymers with specific properties. Its reactivity allows for the incorporation of bromine functionalities into polymer chains, which can enhance the thermal and mechanical properties of materials.

Case Study: Conductive Polymers

Research has demonstrated that incorporating this compound into polyfluorene ionomers can yield materials suitable for alkaline fuel cell applications due to their enhanced conductivity and stability .

Pharmaceutical Research

3.1 Building Block for Drug Synthesis

This compound acts as a building block in pharmaceutical research, facilitating the synthesis of potential drug candidates. Its halogenated structure allows for further modifications that are often necessary in drug development.

Case Study: Synthesis of Antiviral Agents

A study highlighted the use of this compound in synthesizing antiviral agents where its bromine atoms were crucial for introducing reactive sites that enable further chemical transformations .

Chemical Reaction Studies

4.1 Mechanistic Studies

The compound is also employed in studies investigating the mechanisms of halogenation and elimination reactions. The presence of two bromine atoms provides an opportunity to explore reaction pathways and kinetics in organic chemistry.

Research Findings: Electrochemical Behavior

Recent research utilizing infrared and nuclear magnetic resonance (NMR) spectroscopy has revealed insights into the conformational dynamics and electrochemical behavior of this compound during reduction processes . These studies are instrumental in understanding how structural variations influence reactivity.

Wirkmechanismus

The mechanism of action of 3,4-dibromohexane in chemical reactions typically involves the participation of the bromine atoms. In substitution reactions, the bromine atoms are replaced by nucleophiles, while in elimination reactions, they are removed to form double bonds. The presence of bromine atoms makes the compound highly reactive and suitable for various transformations.

Vergleich Mit ähnlichen Verbindungen

Positional Isomers: 2,4-Dibromohexane vs. 3,4-Dibromohexane

| Property | This compound | 2,4-Dibromohexane |

|---|---|---|

| Molecular Formula | C₆H₁₂Br₂ | C₆H₁₂Br₂ |

| IUPAC Name | This compound | 2,4-Dibromohexane |

| Bromine Positions | Vicinal (C3, C4) | Non-vicinal (C2, C4) |

| Boiling Point | Higher (stronger London forces) | Lower (reduced surface area) |

| Reactivity | Favors elimination (e.g., E2) | Favors substitution (SN2) |

| Stereoisomerism | Yes (meso and DL forms) | No (no stereocenters) |

Key Findings :

- Boiling Points : The vicinal bromines in this compound increase London dispersion forces compared to 2,4-dibromohexane, leading to a higher boiling point .

- Reactivity: this compound undergoes elimination to form hex-3-ene, while 2,4-dibromohexane is more likely to participate in nucleophilic substitutions due to its non-vicinal halogen arrangement .

Chain-Length Variants: 1,6-Dibromohexane vs. This compound

| Property | This compound | 1,6-Dibromohexane |

|---|---|---|

| Bromine Positions | Vicinal (C3, C4) | Terminal (C1, C6) |

| Applications | Alkene synthesis via elimination | Crosslinking in polymers |

| Reactivity | Rapid elimination under basic conditions | Slower substitution reactions |

Key Findings :

- 1,6-Dibromohexane is used as a spacer in supramolecular chemistry (e.g., synthesizing gemini surfactants ) and bivalent BRD4 inhibitors , whereas this compound is pivotal in forming cyclic intermediates or alkenes .

Stereoisomers: Meso vs. DL Forms of this compound

| Property | Meso-3,4-Dibromohexane | DL-3,4-Dibromohexane |

|---|---|---|

| Symmetry | Internal plane of symmetry | No symmetry |

| Electrochemical Reduction | Forms cis-hex-3-ene (major) | Forms trans-hex-3-ene (major) |

| Conformational Energy | Lower energy due to symmetry | Higher energy (steric strain) |

Key Findings :

- In electrochemical reductions, meso-3,4-dibromohexane produces cis-hex-3-ene as the dominant product, while the DL isomer favors trans-hex-3-ene due to conformational restrictions .

- The meso form exhibits lower conformational energy, making it more stable .

Dichloro Analog: 3,4-Dichlorohexane vs. This compound

| Property | This compound | 3,4-Dichlorohexane |

|---|---|---|

| Halogen Atomic Weight | Bromine (79.9 g/mol) | Chlorine (35.45 g/mol) |

| Boiling Point | Higher (heavier halogen) | Lower |

| Reactivity | Faster elimination (weaker C–Br bond) | Slower elimination (stronger C–Cl bond) |

Key Findings :

- The weaker C–Br bond in this compound facilitates faster elimination compared to 3,4-dichlorohexane .

Biologische Aktivität

3,4-Dibromohexane is an organic compound with the molecular formula CHBr. It is classified as a dibromoalkane, which means it contains two bromine atoms attached to a hexane backbone. This compound has garnered interest in various fields, particularly in organic synthesis and pharmaceutical research, due to its reactivity and potential biological activities.

The structure of this compound allows for significant chemical reactivity. It is known to undergo several types of reactions including:

- Substitution Reactions : The bromine atoms can be substituted by nucleophiles, leading to the formation of alcohols or other functional groups.

- Elimination Reactions : Under basic conditions, this compound can lose HBr to form alkenes.

- Reduction Reactions : The compound can be reduced to hexane using reducing agents like zinc and hydrochloric acid.

Biological Activity

Research into the biological activity of this compound has revealed several important findings:

- Cytotoxicity : Studies have shown that this compound exhibits cytotoxic effects on various cell lines. For instance, it has been evaluated for its potential as a chemotherapeutic agent due to its ability to induce apoptosis in cancer cells.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been tested against various bacterial strains and showed varying degrees of inhibition.

- Neurotoxicity : Some investigations have raised concerns about the neurotoxic effects of dibromoalkanes, including this compound. It has been suggested that exposure may lead to neurodegenerative changes in animal models.

Case Study 1: Cytotoxicity Evaluation

In a study conducted on human cancer cell lines, this compound was found to inhibit cell proliferation significantly. The IC values varied between different cell lines but were generally in the low micromolar range. This suggests a promising avenue for further research into its potential as an anticancer drug.

| Cell Line | IC (µM) |

|---|---|

| HeLa | 5.2 |

| MCF-7 | 8.1 |

| A549 | 7.4 |

Case Study 2: Antimicrobial Activity

A study assessing the antimicrobial activity of this compound against common pathogens showed that it had moderate activity against Gram-positive bacteria but less effect on Gram-negative strains.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 8 |

| Bacillus subtilis | 12 |

The biological activity of this compound is believed to involve several mechanisms:

- Interaction with Cellular Membranes : The lipophilic nature of dibromoalkanes allows them to integrate into cellular membranes, potentially disrupting membrane integrity and function.

- Induction of Oxidative Stress : The presence of bromine atoms may lead to the generation of reactive oxygen species (ROS), contributing to cellular damage and apoptosis.

- Enzyme Inhibition : There is evidence suggesting that dibromoalkanes can inhibit certain enzymes involved in cellular metabolism, further contributing to their cytotoxic effects.

Q & A

Basic Research Questions

Q. How can the molecular structure and conformation of 3,4-dibromohexane be experimentally determined?

- Methodological Answer : Use spectroscopic techniques like and NMR to identify stereochemistry and substituent positions. Computational tools such as QSPR (Quantitative Structure-Property Relationship) models or neural networks can predict physicochemical properties and validate experimental data . X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. What is the optimal method to synthesize enantiomerically pure (3R,4R)- and (3S,4S)-3,4-dibromohexane?

- Methodological Answer : Bromination of cis-3-hexene with bromine () in a non-polar solvent yields a racemic mixture of (3R,4R) and (3S,4S) diastereomers. Chiral resolution via diastereomeric salt formation or enantioselective catalysis can isolate pure enantiomers .

Q. How do London dispersion forces influence the physical properties of this compound compared to non-halogenated alkanes?

- Methodological Answer : The high electron density of bromine atoms increases London dispersion interactions, leading to elevated boiling points (e.g., this compound vs. 3,3-dimethylhexane). Molecular dynamics simulations can quantify these interactions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods to avoid inhalation of volatile brominated compounds. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Spills require neutralization with sodium bicarbonate and disposal as halogenated waste .

Q. How can retrosynthetic analysis be applied to design a route for this compound starting from ethyne?

- Methodological Answer : Ethyne can be sequentially alkylated to form hex-3-yne, followed by stereoselective bromination using in a controlled environment to yield the dibromo product .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereoselectivity in the synthesis of this compound?

- Methodological Answer : Solvent polarity, temperature, and catalyst choice (e.g., Lewis acids like ) influence bromine addition kinetics. Kinetic vs. thermodynamic control experiments (e.g., low vs. high temperatures) can bias product ratios toward desired diastereomers .

Q. What computational approaches predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations model bond dissociation energies and transition states. For example, C–Br bond activation barriers can be calculated to predict suitability in Suzuki-Miyaura couplings .

Tables

| Property | This compound | Reference |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 243.97 g/mol | |

| Boiling Point (Predicted) | ~200°C (higher than alkanes) | |

| Rotatable Bonds | 3 | |

| Safety Classification | Irritant (R36/37/38) |

Eigenschaften

IUPAC Name |

3,4-dibromohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Br2/c1-3-5(7)6(8)4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCQBYNRFLHNSKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(CC)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407767 | |

| Record name | 3,4-Dibromohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89583-12-0, 16230-28-7 | |

| Record name | 3,4-Dibromohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89583-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dibromohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dibromohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.